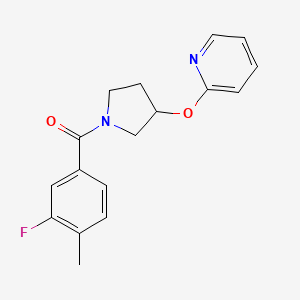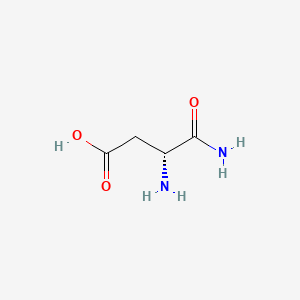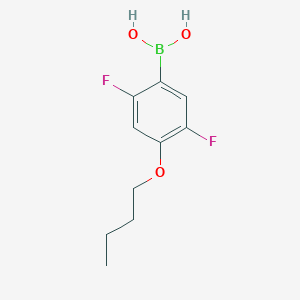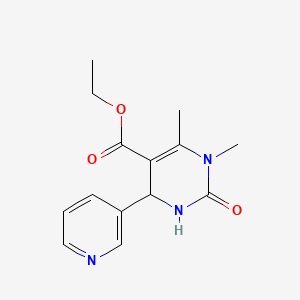
(3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone represents a fascinating chemical structure that combines fluoroaryl and pyrrolidinyloxy functional groups. This combination is valuable in several fields, including synthetic chemistry, medicinal chemistry, and industrial applications. The unique structural attributes of this compound offer opportunities for its use as a building block in organic synthesis and for potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A possible synthetic route includes:
Formation of Pyridin-2-yloxy Group:
Starting with 2-hydroxypyridine, react it with a suitable halide, like methyl iodide, under basic conditions to form the pyridin-2-yloxy group.
Preparation of Fluoroaryl Ketone:
The fluoroaryl group can be introduced by reacting 3-fluoro-4-methylbenzoyl chloride with an appropriate nucleophile.
Coupling Reaction:
The final step involves coupling the pyridin-2-yloxy group with the fluoroaryl ketone in the presence of a base to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalysts. Continuous flow chemistry techniques and automated synthesis platforms can also enhance the efficiency and yield of this compound's synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the pyrrolidin-1-yl group, potentially forming N-oxides.
Reduction: Reduction reactions may target the carbonyl group within the methanone moiety, resulting in the corresponding alcohol.
Substitution: The fluoro and pyridine groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Reagents: Halogens for electrophilic substitution; nucleophiles like amines and thiols for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted fluoroaryl or pyridine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Utilized as an intermediate in the synthesis of more complex organic molecules.
Catalyst Development: Could be explored as a ligand in catalysis due to its unique functional groups.
Biology
Biological Probes: Investigated for potential use as a probe to study biological systems, given its aromatic and heterocyclic groups.
Inhibitor Design: Its structure may be relevant in the design of enzyme inhibitors, particularly those targeting pathways involving pyrrolidine or pyridine derivatives.
Medicine
Drug Discovery: Explored in medicinal chemistry for the development of new pharmacophores.
Therapeutic Agents:
Industry
Material Science: Utilized in the development of new materials, including polymers with specific electronic properties.
Agrochemicals: Potential use in the synthesis of novel agrochemicals with improved efficacy and environmental profiles.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action could involve interacting with molecular targets such as enzymes or receptors. The aromatic and heterocyclic rings may facilitate binding to hydrophobic pockets, while the carbonyl group could participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure but with a chlorine substituent, offering different reactivity and biological properties.
(3-Fluoro-4-ethylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Ethyl group instead of methyl, impacting the compound's steric and electronic properties.
(3-Fluoro-4-methylphenyl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone: Variation in the position of the nitrogen within the pyridine ring, affecting binding affinities and reactivity.
Uniqueness of (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
This compound truly exemplifies the beauty and complexity of organic chemistry, with its intricate structure and wide array of potential uses. It represents a valuable tool for scientists and researchers aiming to explore new frontiers in chemistry, biology, and beyond.
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-12-5-6-13(10-15(12)18)17(21)20-9-7-14(11-20)22-16-4-2-3-8-19-16/h2-6,8,10,14H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFYDZNZNBVAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl-](/img/structure/B2937195.png)

![N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B2937198.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2937199.png)
![N-(2,3-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2937200.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2937203.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2937204.png)

![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine](/img/structure/B2937207.png)
![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2937210.png)

![4-[[2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2937212.png)
![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B2937213.png)
![N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2937214.png)
